molecular formula C12H19N3O2S B13735745 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide CAS No. 159968-52-2

4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide

Cat. No.: B13735745
CAS No.: 159968-52-2
M. Wt: 269.37 g/mol
InChI Key: FQMAIALCZUIJHZ-UHFFFAOYSA-N
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Description

4-Sulfamido-benzyl-1,4-diazacycloheptane is an organic compound with the molecular formula C12H19N3O2S. It is a derivative of 1,4-diazacycloheptane, which is a cyclic diamine. This compound is characterized by the presence of a sulfamido group attached to a benzyl moiety, which is further connected to the 1,4-diazacycloheptane ring.

Preparation Methods

The synthesis of 4-sulfamido-benzyl-1,4-diazacycloheptane typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Sulfamido-benzyl-1,4-diazacycloheptane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Sulfamido-benzyl-1,4-diazacycloheptane has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-sulfamido-benzyl-1,4-diazacycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the diazacycloheptane ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

CAS No.

159968-52-2

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

4-(1,4-diazepan-1-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H19N3O2S/c13-18(16,17)12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2,(H2,13,16,17)

InChI Key

FQMAIALCZUIJHZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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